molecular formula C10H9NO3 B13703203 Methyl 6-hydroxyindolizine-2-carboxylate

Methyl 6-hydroxyindolizine-2-carboxylate

Cat. No.: B13703203
M. Wt: 191.18 g/mol
InChI Key: BOGUTUFMTKURCG-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyindolizine-2-carboxylate is an indolizine derivative characterized by a hydroxy group at the 6-position and a methyl ester at the 2-position. Indolizines are bicyclic heteroaromatic compounds with a pyrrole ring fused to a pyridine ring, making them structurally analogous to indoles but with distinct electronic and reactivity profiles. The hydroxy group at position 6 likely enhances polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 6-hydroxyindolizine-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-8-2-3-9(12)6-11(8)5-7/h2-6,12H,1H3

InChI Key

BOGUTUFMTKURCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=C1)O

Origin of Product

United States

Preparation Methods

Cyclization of Pyrrole Derivatives

  • Starting Material: Pyrrole derivatives such as 2-formylpyrrole or 2-methylpyrrole are common precursors.
  • Reaction Conditions: Cyclization often employs acid catalysis or thermal conditions to facilitate ring closure.
  • Example: A typical route involves condensation of pyrrole with aldehydes under acidic conditions, followed by oxidative cyclization to form the indolizine core.

Functionalization at the 2-Position

  • Carboxylation: Introduction of a carboxylate group at the 2-position can be achieved via directed lithiation or electrophilic substitution, followed by oxidation.

Introduction of the Hydroxyl Group at the 6-Position

The hydroxylation at the 6-position can be achieved through selective oxidation or hydroxylation of pre-formed indolizine derivatives.

Hydroxylation Strategies

Method Reagents Conditions Yield References
Electrophilic aromatic substitution Nitrating or chlorinating agents, followed by hydrolysis Mild to moderate temperatures Variable
Oxidative hydroxylation Use of oxidants like hydrogen peroxide or m-CPBA Room temperature, solvent-dependent Moderate

Note: Selectivity at the 6-position is critical; thus, directing groups or protecting groups may be employed to enhance regioselectivity.

Carboxylation at the 2-Position

The carboxylate group at the 2-position can be introduced via several routes:

Direct Carboxylation

  • Reagents: Carbon dioxide (CO₂) under pressure.
  • Conditions: Strong base (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF).
  • Reaction: Nucleophilic attack of the deprotonated indolizine on CO₂, followed by acid workup.

Esterification

  • Reagents: Methyl chloroformate or methyl iodide in the presence of base.
  • Conditions: Reactions typically occur under inert atmospheres at room temperature or slightly elevated temperatures.

Specific Synthetic Routes from Literature

Route via Pyrrole Derivatives

According to the synthesis described in the literature, methyl 6-hydroxyindolizine-2-carboxylate can be synthesized starting from pyrrole derivatives:

  • Step 1: Condensation of pyrrole with benzoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst, forming an acylated pyrrole intermediate.
  • Step 2: Cyclization of the intermediate under oxidative conditions to form the indolizine core.
  • Step 3: Hydroxylation at the 6-position using selective oxidants such as m-CPBA.
  • Step 4: Carboxylation at the 2-position via reaction with CO₂ under basic conditions.
  • Step 5: Esterification of the carboxylic acid with methyl iodide (CH₃I) or methyl chloroformate to yield the methyl ester.

Alternative Route via Oxidative Cyclization

Another approach involves oxidative cyclization of suitable pyrrole derivatives bearing hydroxyl and carboxyl groups, followed by methylation steps to obtain the target compound.

Summary of Reaction Conditions and Yields

Step Reaction Reagents Conditions Typical Yield References
Cyclization Pyrrole + aldehyde Acid catalyst 80–120°C 70–85%
Hydroxylation Aromatic substitution m-CPBA or H₂O₂ Room temp 50–70%
Carboxylation CO₂ under pressure NaH or K₂CO₃ 25–50°C 60–75%
Esterification Methyl iodide Base (NaH, K₂CO₃) Room temp 80–90%

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxyindolizine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-hydroxyindolizine-2-carboxylate has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indolizine Carboxylate Esters

Methyl indolizine-2-carboxylate
  • Structure : Lacks the 6-hydroxy group present in the target compound.
  • Synthesis : Produced directly from MBH adducts via base-mediated cyclization . Conversion to indolizine-2-carboxylic acid (via hydrolysis) yields a polar derivative with a melting point of 220–222°C, suggesting higher thermal stability compared to ester forms .
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate
  • Structure : Features a benzoyl group at position 2, a methyl group at position 6, and an ethyl ester at position 6.
  • Properties: The bulky benzoyl substituent creates a dihedral angle of 41.73° between the indolizine and benzene rings, sterically hindering planar interactions .
Ethyl 6-cyano-5-hydroxy-7-phenylindolizine-8-carboxylate
  • Structure: Contains cyano (position 6), hydroxy (position 5), and phenyl (position 7) groups.
  • Synthesis: Prepared via Hoveyda–Grubbs catalyst-mediated cyclization, a method distinct from the hydrolysis routes used for simpler indolizine esters . The electron-withdrawing cyano group may enhance electrophilic reactivity compared to the hydroxy group in the target compound.

Indoline and Benzothiazole Carboxylates

Methyl 6-chlorooxoindoline-3-carboxylate
  • Structure : An indoline derivative with a chloro substituent and ketone group.
  • Applications : Used in pharmaceutical research, emphasizing the versatility of carboxylate esters in drug design. The chloro group increases lipophilicity, contrasting with the polar hydroxy group in Methyl 6-hydroxyindolizine-2-carboxylate .
Methyl 6-methylbenzo[d]thiazole-2-carboxylate
  • Structure : A benzo-thiazole derivative with a methyl ester.
  • Role : Demonstrates the broader applicability of methyl esters in heterocyclic systems, though the benzo-thiazole core lacks the fused bicyclic structure of indolizines, altering conjugation and bioactivity .

Non-Indolizine Methyl Esters

Methyl Salicylate
  • Structure : A simple aromatic ester with a hydroxy group ortho to the ester.
  • Properties : High volatility and use as a flavoring agent, contrasting with the lower volatility expected for this compound due to its larger, fused-ring system .
Terpenoid Methyl Esters (e.g., Sandaracopimaric acid methyl ester)
  • Structure : Complex tricyclic diterpene esters.
  • Comparison : The rigid terpene backbone and methyl ester group confer stability in natural resins, whereas indolizine derivatives are more synthetically tunable for drug discovery .

Key Research Findings and Trends

  • Synthetic Methods : Alkaline hydrolysis and cyclization are common for indolizine esters , while advanced catalysts (e.g., Hoveyda–Grubbs) enable functionalization of complex derivatives .
  • Biological Relevance : Structural nuances significantly impact bioactivity. For example, Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate’s inactivity underscores the importance of substituent selection .

Q & A

Q. What are the optimal synthetic routes for Methyl 6-hydroxyindolizine-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as indolizine derivatives. For example, analogous compounds like 6-methylindolizine-2-carboxylic acid are synthesized via multistep reactions with careful control of temperature, solvent polarity, and catalyst selection . Key steps include:
  • Precursor activation using acetic acid or sodium acetate under reflux .
  • Purification via chromatography (e.g., HPLC) to isolate the product .
    Optimization involves monitoring reaction progress with analytical techniques (e.g., TLC, HPLC) and adjusting parameters like reflux time (3–5 hours) and stoichiometric ratios (1:1.1 molar equivalents of precursors) .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : Assigning peaks for the indolizine core (e.g., aromatic protons at δ 6.5–8.0 ppm) and ester/carboxylate groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 221.2 for C11_{11}H11_{11}NO3_3) .
  • Infrared (IR) Spectroscopy : Identification of O–H (3200–3600 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}) stretches .
    For ambiguous data, X-ray crystallography (using SHELX or ORTEP-III) resolves bond angles and torsional strain .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : Stability depends on:
  • Storage : Protect from light and moisture; store at –20°C in airtight containers .
  • pH Sensitivity : Avoid strongly acidic/basic conditions to prevent ester hydrolysis .
  • Thermal Stability : Decomposition observed above 150°C; monitor via Differential Scanning Calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structural confirmation be resolved?

  • Methodological Answer : Ambiguities arise from tautomerism or conformational flexibility (e.g., ring puckering in indolizine systems). Resolution strategies include:
  • X-ray Crystallography : Refinement via SHELXL to determine precise bond lengths and angles .
  • Dynamic NMR : Study temperature-dependent shifts to identify rotational barriers .
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict NMR/IR spectra and compare with experimental data .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer : Use in vitro and in silico approaches:
  • Enzyme Assays : Test inhibition of targets (e.g., PLA2 or 5-HT3 receptors) using fluorescence-based assays .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity .
  • Molecular Docking : Simulate binding interactions with receptors (e.g., AutoDock Vina) using crystallographic data from related indolizines .

Q. What computational methods are suitable for modeling the reactivity of this compound in synthetic pathways?

  • Methodological Answer : Mechanistic insights are gained via:
  • Reaction Pathway Mapping : Use Gaussian or ORCA software to calculate transition states and intermediates .
  • Solvent Effects : Polarizable Continuum Models (PCM) to simulate solvent interactions (e.g., acetic acid in cyclization reactions) .
  • Kinetic Isotope Effects (KIE) : Predict rate-determining steps using isotopic substitution in DFT models .

Q. How can crystallographic data resolve discrepancies in the proposed reaction mechanisms for indolizine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides:
  • Torsional Angles : Identify steric hindrance in intermediates (e.g., puckering coordinates for six-membered rings) .
  • Hydrogen Bonding Networks : Map interactions stabilizing transition states .
    For example, SHELXL-refined structures of ethyl 2-benzoyl-6-methylindolizine-7-carboxylate revealed key π-π stacking interactions influencing reactivity .

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